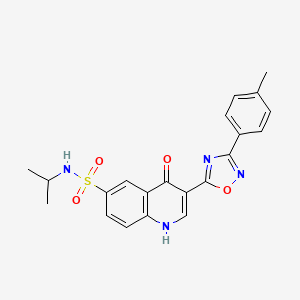
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide, commonly known as TFA, is a chemical compound that has been widely studied in scientific research. It is a synthetic compound that is used in various biochemical and physiological experiments.
Scientific Research Applications
Polymorphism in Pharmaceuticals
Linezolid, a derivative similar in structure to the compound , demonstrates polymorphism which is crucial in pharmaceuticals for its physicochemical properties and bioavailability. Different polymorphic forms (form II and form IV) of Linezolid were characterized using single-crystal, powder diffraction, and NMR techniques, showcasing the compound's adaptability and importance in formulation development (Maccaroni et al., 2008).
Novel Synthesis for Anti-inflammatory Applications
New derivatives structurally similar to the compound have been synthesized for potential anti-inflammatory applications. The synthesis process involved specific reactions and structural confirmation was done through NMR, IR, and mass spectra. Some synthesized compounds showed significant anti-inflammatory activity, highlighting the compound's potential in medicinal chemistry (Sunder & Maleraju, 2013).
Radioligand Development for Imaging
Compounds within the same family have been utilized in developing selective radioligands like [18F]PBR111 for imaging the translocator protein (18 kDa) using PET. The intricate synthesis process and the high selectivity of these compounds underline their significance in diagnostic imaging and the study of various neurological and psychiatric disorders (Dollé et al., 2008).
Crystallography and Molecular Packing
Understanding the crystal structure and molecular packing of related compounds provides insights into their stability and reactivity. Studies involving NMR and X-ray crystallography reveal detailed information about the molecular geometry, intermolecular interactions, and packing patterns, which are vital for drug design and development (Sethusankar et al., 2002).
Lead Optimization in Drug Development
Benzimidazole-based derivatives, structurally related to the compound, have undergone lead optimization to improve physicochemical and ADME properties. These efforts highlight the compound's potential as a versatile scaffold in medicinal chemistry for developing new therapeutic agents (Richter et al., 2011).
Antimicrobial and Antifungal Applications
Several compounds with a similar structure have been synthesized and evaluated for their antimicrobial and antifungal properties. Studies have demonstrated their efficacy against a variety of bacteria and fungi, emphasizing the compound's potential in developing new antimicrobial agents (Devi et al., 2022).
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4N3O2/c14-9-1-3-10(4-2-9)20-6-5-19(12(20)22)7-11(21)18-8-13(15,16)17/h1-4H,5-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGODDOFTUZYZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC(F)(F)F)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


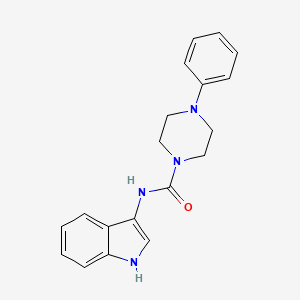
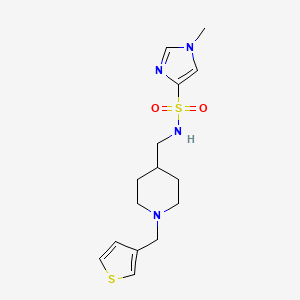
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide](/img/structure/B2646070.png)
![4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2646071.png)
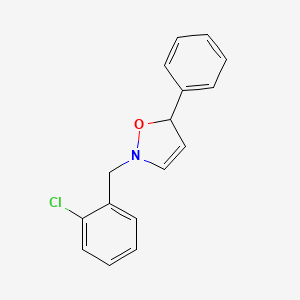
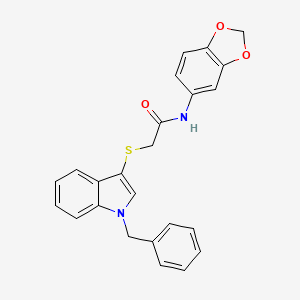
![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646076.png)
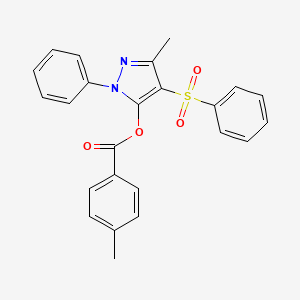

![ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2646081.png)

![2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B2646086.png)
